molecular formula C10H12ClN3 B1417553 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride CAS No. 1417569-94-8

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride

Katalognummer: B1417553
CAS-Nummer: 1417569-94-8
Molekulargewicht: 209.67 g/mol
InChI-Schlüssel: YTGWYXSWRJAUDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride is a heterocyclic compound featuring a fused tricyclic scaffold comprising a pyrimidine ring, a partially saturated tetrahydropyrimidine moiety, and a benzimidazole system. Its molecular formula is C₁₀H₁₂ClN₃, with a molecular weight of 209.68 g/mol and a CAS registry number of 1417569-94-8 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids or arylidene derivatives of Meldrum’s acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the ring system.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Antimicrobial Activity
    • Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives of benzimidazole were reported to have minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin and ciprofloxacin .
  • Antiviral Properties
    • Research indicates that certain derivatives exhibit antiviral activity against hepatitis C virus (HCV). Notably, compounds with specific substitutions demonstrated high potency at nanomolar concentrations against HCV non-structural proteins . This suggests potential for development into antiviral therapies.
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties. Studies have shown that it can significantly inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide in vitro. In vivo studies also demonstrated its effectiveness in reducing edema in animal models .
  • Antiulcer Activity
    • Recent investigations have found that 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives possess antiulcer activity by inhibiting gastric acid secretion and protecting against ulcer formation in experimental models . Compounds derived from this structure have been shown to outperform traditional antiulcer medications like omeprazole in certain assays.
  • Corticotropin-Releasing Factor Receptor Antagonism
    • The compound has been identified as a potential antagonist of the corticotropin-releasing factor 1 receptor (CRF-1), which plays a critical role in stress response and anxiety disorders. Computational studies suggest that specific derivatives could be developed into therapeutic agents for stress-related conditions .

Antimicrobial Activity Case Study

A study synthesized several benzimidazole derivatives and evaluated their antibacterial activity using the broth microdilution method. Compounds exhibited varying degrees of effectiveness against Staphylococcus aureus and Escherichia coli, with some showing MIC values lower than those of standard antibiotics .

Anti-inflammatory Case Study

In a controlled experiment assessing the anti-inflammatory effects of selected compounds from this class, one derivative demonstrated significant inhibition of ear edema in mice models when compared to standard treatments like ibuprofen. This study highlighted the potential for developing new anti-inflammatory medications based on this chemical structure .

Data Table: Summary of Pharmacological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntiviralPotent against HCV
Anti-inflammatoryInhibits TNF-α and nitric oxide production
AntiulcerReduces gastric acid secretion
CRF-1 Receptor AntagonismPotential for treating anxiety disorders

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride involves its interaction with specific molecular targets. For instance, as a corticotropin-releasing factor 1 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate stress responses . The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions with the receptor, stabilizing the binding and exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and structural profiles of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride are best understood through comparison with analogous benzimidazole-fused heterocycles. Below is an analysis of key structural and functional analogs:

Structural Analogs

Compound Name Core Structure Differences Key Pharmacological Data Reference
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole Pyridine ring replaces pyrimidine No direct pharmacological data reported; structural similarity suggests potential CNS activity .
Pyrimido[1,2-a]benzimidazole (8-methoxy-substituted) 8-methoxy and pyrrolidinylethyl substituents CRF₁ antagonism (IC₅₀ = 4.1 nM) but lower bioavailability compared to the target compound .
Diazepino[1,2-a]benzimidazole derivatives Diazepine ring instead of pyrimidine Compound 522: Anxiolytic, antidepressant, and anticonvulsant activity at 2.34 mg/kg in rodents .

Pharmacological Analogs

2.2.1. CRF₁ Receptor Antagonists
  • Compound 516 (1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole):

    • CRF₁ binding IC₅₀ : 58 nM
    • Oral bioavailability (rat) : 68%
    • Advantage : Balanced potency and pharmacokinetics .
  • Compound 515 (Benzimidazole with cyano group): CRF₁ binding IC₅₀: 4.1 nM Limitation: Poor bioavailability (<20% in preclinical models) .
2.2.2. Anticonvulsant/Antidepressant Agents
  • Imidazo[1,2-a]benzimidazole derivatives (523–526): Activity: Superior to valproic acid in corazole-induced seizure models. Key substituents: 4-fluoro and dialkylaminoalkyl groups enhance activity .
  • RU 239 (Imidazo[1,2-a]benzimidazole):

    • Intraocular pressure (IOP) reduction : 23.79% at 0.1% concentration.
    • Paradoxical trend : Higher concentrations (0.4%) reduced efficacy (9.13% IOP reduction) .
2.2.3. Anticancer Agents
  • Pyrazino[1,2-a]benzimidazole derivatives: Activity: Inhibited 60 human tumor cell lines in vitro .

Key Differentiators

Bioavailability : The target compound’s 68% oral bioavailability surpasses most analogs (e.g., <20% for Compound 515) .

Selectivity: CRF₁ antagonism is more specific compared to Diazepino analogs, which exhibit broad psychotropic effects .

Biologische Aktivität

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride is a heterocyclic compound that has gained attention due to its unique structural properties and potential applications in pharmacology. This compound features a fused pyrimidine and benzimidazole ring system, which contributes to its diverse biological activities.

The primary biological target of this compound is the Corticotropin-releasing factor-1 (CRF-1) receptor . Research indicates that this compound acts as an antagonist to the CRF-1 receptor, influencing stress-related biochemical pathways. The binding interactions are supported by molecular docking studies and molecular dynamics simulations that elucidate the compound's affinity for the receptor .

Biological Activity Overview

The biological activities of this compound can be categorized into various effects on cellular mechanisms and potential therapeutic applications:

  • Antagonism of CRF-1 Receptor : The compound has been shown to inhibit the CRF-1 receptor with IC50 values in the nanomolar range (e.g., 7.1 nM for certain derivatives), indicating strong binding affinity .
  • Gastric Antisecretory Activity : Studies have demonstrated that derivatives of this compound exhibit significant gastric antisecretory effects, suggesting potential applications in treating ulcer-related disorders .
  • Antibacterial and Anticancer Properties : Research indicates that derivatives possess antibacterial activity against both gram-positive and gram-negative bacteria. Additionally, some derivatives have shown cytotoxic effects against various human cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. It maintains stability under standard laboratory conditions and demonstrates good solubility due to its hydrochloride salt form .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on CRF-1 Antagonism : A study utilized QSAR modeling combined with molecular docking to investigate the biological activity of various derivatives. The results highlighted that substitutions at specific positions significantly influenced the binding affinity to the CRF-1 receptor .
  • Gastric Antisecretory Effects : In an experimental setup assessing antiulcer activity, certain derivatives were tested for their ability to inhibit gastric acid secretion. The results indicated a dose-dependent inhibition comparable to established antiulcer medications .
  • Antibacterial Activity : Compounds derived from 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole exhibited moderate to high antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli, demonstrating their potential as therapeutic agents .

Table 1: Biological Activity Summary

Activity TypeObserved EffectIC50 Value (nM)
CRF-1 Receptor AntagonismInhibition of stress response7.1
Gastric Antisecretory ActivityInhibition of gastric acid secretionVaries by dose
Antibacterial ActivityInhibition against S. aureusModerate
Cytotoxicity against Cancer CellsInhibition across multiple cell linesVaries

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives, and how are reaction conditions optimized?

Synthesis typically involves cyclocondensation, multicomponent reactions (MCRs), or cyclization strategies. For example, a scalable method uses N,N'-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) with aromatic aldehydes and keto esters under reflux conditions. The reaction’s efficiency is enhanced by the insolubility of byproducts (e.g., 1,3-bis(2,4,6-trichlorophenyl)urea), enabling easy filtration . Alternative MCRs employ ethanol/acetic acid solvent systems with substituted benzaldehydes, refluxed for 4–6 hours, followed by solvent evaporation . Optimization focuses on pH control, reagent stoichiometry, and temperature to maximize yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Used to resolve bond angles (e.g., C–N–C angles ~108.7° in tetrahydropyrimido-benzimidazole derivatives) and confirm ring conformation .
  • NMR/FTIR : Key for identifying proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and functional groups (e.g., NH stretches at ~3300 cm⁻¹) .
  • Elemental analysis : Validates molecular formula (e.g., C₁₃H₁₄N₂·HCl requires C 66.52%, H 5.98%, N 11.94%) .

Q. What preliminary pharmacological activities have been reported for this compound class?

Derivatives exhibit anti-cancer, anti-viral, and anti-inflammatory properties. For instance, analogs with substituents at the pyrimidine ring show enhanced inhibition of kinase enzymes (IC₅₀ values <10 µM) . In vitro assays often involve cell viability (MTT) and enzyme inhibition studies, with dose-response curves analyzed using GraphPad Prism® .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

Contradictions may arise from tautomerism or solvent-induced shifts. For example, NMR signals for NH protons in DMSO-d₆ vs. CDCl₃ can vary due to hydrogen bonding. To address this:

  • Perform variable-temperature NMR to identify dynamic equilibria .
  • Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-31G* basis sets) .
  • Use X-ray crystallography to confirm dominant tautomeric forms .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Buffer optimization : Use ammonium acetate buffers (pH 6.5) to mimic biological environments and reduce hydrolysis .
  • Lyophilization : Enhances shelf life by removing water, critical for in vivo studies .
  • Protective groups : Introduce acetyl or tert-butoxycarbonyl (Boc) groups to shield reactive NH sites during storage .

Q. How do structural modifications influence bioactivity?

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) at the benzimidazole ring improve anti-cancer activity by enhancing DNA intercalation .
  • Ring saturation : Partial hydrogenation reduces cytotoxicity while retaining anti-inflammatory effects, as seen in tetrahydroquinoline analogs .
  • Methodology : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent parameters (logP, polar surface area) with IC₅₀ values .

Q. What experimental designs are recommended for studying metabolic pathways?

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS .
  • Isotopic labeling : Use ¹⁴C-labeled compounds to trace metabolic intermediates .
  • Statistical analysis : Apply Michaelis-Menten kinetics to calculate metabolic clearance rates .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina® to simulate binding to kinase domains (e.g., EGFR), focusing on hydrogen bonds with Arg-776 and π-π stacking with Phe-723 .
  • MD simulations : GROMACS® can assess complex stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) of ligand-receptor complexes .

Eigenschaften

IUPAC Name

1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10;/h1-2,4-5H,3,6-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGWYXSWRJAUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC3=CC=CC=C3N2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.602 g benzimidazo[1,2-a]pyrimidine hydroperchlorate was heated for 9 h in a hydrochloric acid solution (2 M HCl) with palladium on activated charcoal, with H2 fed in. Subsequent filtration, removal of the solvent and addition of diethyl ether yielded the 1,2,3,4-tetrahydro-benzimidazo[1,2-a]pyrimidine hydrochloride in the form of colorless crystals, which were recrystallized from ethanol.
Quantity
0.602 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.